molecular formula C9H11BrO3 B3254850 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene CAS No. 244771-00-4

1-Bromo-2-(methoxymethoxy)-3-methoxybenzene

Cat. No.: B3254850
CAS No.: 244771-00-4
M. Wt: 247.09 g/mol
InChI Key: YYYRADOFRFGGDM-UHFFFAOYSA-N
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Description

1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is an organic compound with the molecular formula C9H11BrO3. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethoxy group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene typically involves the bromination of 2-(methoxymethoxy)-3-methoxybenzene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions usually involve a solvent like dichloromethane or carbon tetrachloride and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or ammonia in solvents like ethanol or water.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Substitution Reactions: Products include 2-(methoxymethoxy)-3-methoxyphenol, 2-(methoxymethoxy)-3-methoxyaniline, etc.

    Oxidation Reactions: Products include 2-(methoxymethoxy)-3-methoxybenzaldehyde, 2-(methoxymethoxy)-3-methoxybenzoic acid, etc.

    Reduction Reactions: The major product is 2-(methoxymethoxy)-3-methoxybenzene.

Scientific Research Applications

1-Bromo-2-(methoxymethoxy)-3-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and oxidation reactions.

    Biology: It is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The methoxymethoxy and methoxy groups can undergo oxidation or reduction, leading to the formation of various functionalized derivatives. These reactions are mediated by specific enzymes or catalysts that target the molecular pathways involved.

Comparison with Similar Compounds

    1-Bromo-2-methoxybenzene: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.

    2-Bromo-1-methoxy-3-nitrobenzene: Contains a nitro group, which significantly alters its reactivity and applications.

    1-Bromo-2-(methoxymethoxy)ethane: Similar in structure but lacks the aromatic benzene ring, leading to different chemical properties and uses.

Uniqueness: 1-Bromo-2-(methoxymethoxy)-3-methoxybenzene is unique due to the presence of both methoxymethoxy and methoxy groups on the benzene ring. This dual substitution pattern provides a versatile platform for various chemical transformations, making it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

1-bromo-3-methoxy-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO3/c1-11-6-13-9-7(10)4-3-5-8(9)12-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYYRADOFRFGGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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